

Application Notes and Protocols: Synthesis and Biological Evaluation of Fluorinated Indolizidine Analogues

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Compound of Interest

Compound Name: Octahydroindolizin-3-imine

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These application notes provide a comprehensive overview of the synthesis and biological evaluation of fluorinated indolizidine analogues, a promising class of compounds with potential therapeutic applications. The introduction of fluorine into the indolizidine scaffold can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties. This document outlines detailed synthetic protocols, biological evaluation techniques, and presents key quantitative data for structure-activity relationship (SAR) studies.

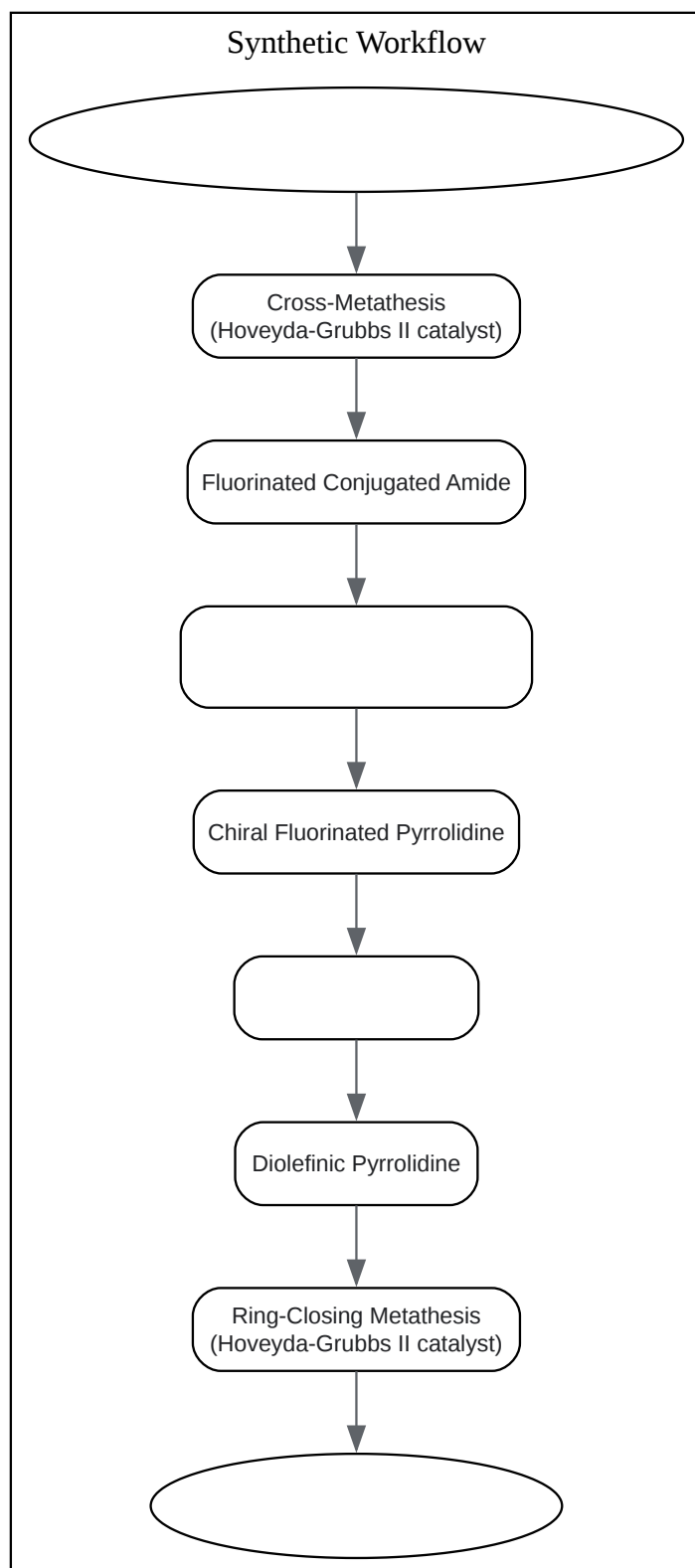
Synthesis of Fluorinated Indolizidine Analogues

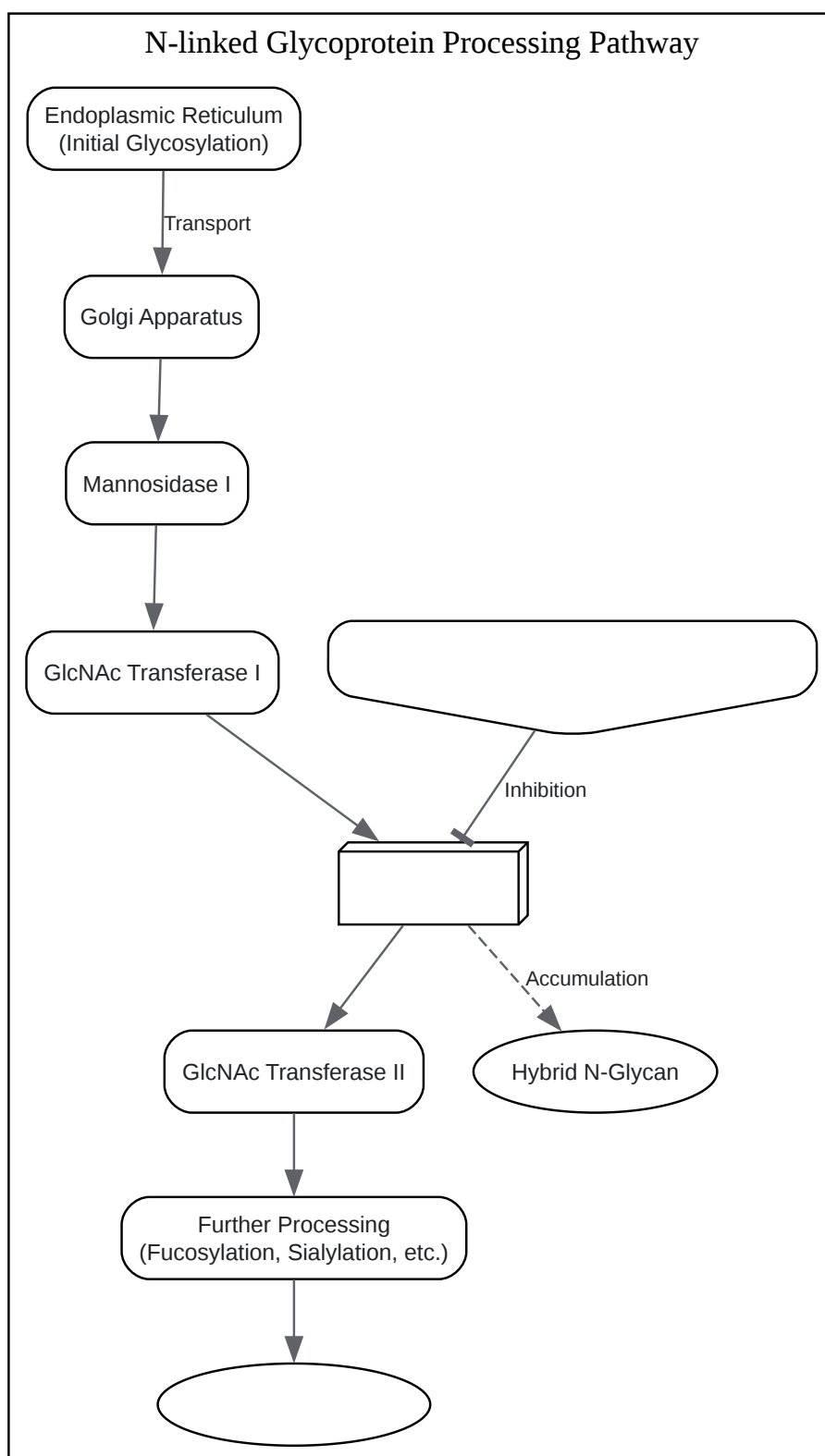
The synthesis of fluorinated indolizidine analogues can be achieved through various synthetic strategies. A common approach involves the enantioselective synthesis of a fluorinated pyrrolidine core, followed by ring-closing metathesis (RCM) to construct the second ring of the indolizidine system.^[1]

General Workflow for the Synthesis of Fluorinated Indolizidinone Derivatives

The following diagram outlines a typical synthetic workflow for producing enantiomerically enriched fluorinated indolizidinone derivatives. This multi-step process begins with the preparation of fluorinated conjugated amides, proceeds through an asymmetric intramolecular

aza-Michael reaction to establish the chiral center, and concludes with methylenation and ring-closing metathesis to form the bicyclic indolizidine core.^[1]





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References

- 1. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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